The synthesis of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves several steps:
The molecular structure of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride features:
The compound can be represented by the SMILES notation COC1=C(C=C(C=C1)C2=CC(=NN2)N)Cl.Cl
, illustrating its complex structure .
The chemical reactivity of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride includes:
The mechanism of action for compounds like 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride include:
These properties are crucial for determining the compound's applicability in various formulations and its behavior under different conditions .
The applications of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride are diverse:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: